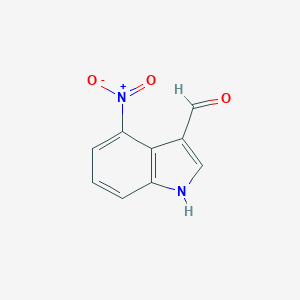
Antimony, compd. with nickel (1:1)
説明
Synthesis Analysis
Antimony (Sb) doped nickel ferrites have been synthesized via the hydrothermal route, leading to pure spinel phase NiSbxFe2−xO4. This synthesis involves using an autoclave at 160°C for 12 hours and sintering the precursor samples at 500°C (Pervaiz, Gul, & Habib, 2014).
Molecular Structure Analysis
The coordination non-innocence of antimony in nickel(II) complexes demonstrates the structural dependency on the central pnictogen atom, affecting the resulting complexes' structure. Antimony's larger size and the steric compression from ligand buttresses contribute to its unique geometry in these complexes (Jones, Wade, Yang, & Gabbaï, 2017).
Chemical Reactions and Properties
Surface segregation studies on Fe–Cr–Ni–Sb single crystals show that antimony and nickel's interdependent segregation behavior and the effect of chromium on these elements' segregation. Antimony leads to surface saturation and cosegregation of nickel, indicating chromium's role in intensifying nickel's cosegregation with antimony (Clauberg, Uebing, Viefhaus, & Grabke, 2000).
Physical Properties Analysis
The electrical properties of antimony-doped nickel ferrites, such as DC resistivity and dielectric permittivity, have been extensively studied, highlighting the material's potential for applications in chip inductors due to high dielectric permittivity and conductivity (Pervaiz, Gul, & Habib, 2014).
Chemical Properties Analysis
Antimony's interaction with reduced supported nickel catalysts indicates a mechanism of passivation of metal contaminants like nickel on cracking catalysts. The addition of antimony causes an increase in lattice dimensions by forming NiSb_x solid solution, highlighting the geometric and electronic effects on the nickel catalyst (Dreiling & Schaffer, 1979).
科学的研究の応用
Thermodynamics and Nonstoichiometry : The thermodynamic activity of antimony in nickel-antimony alloys was investigated using a Knudsen Effusion Mass Spectrometric method. This research is crucial for understanding the properties of alloys like Ni3Sb, which have applications in various industrial processes (Popovič et al., 2007).
Electrical Properties in Ferrites : Antimony doped nickel ferrites exhibit significant changes in electrical properties. These materials, with high dielectric permittivity and conductivity, are suitable for applications like chip inductors in electronics (Pervaiz et al., 2014).
Solid Oxide Fuel Cells : The interaction of antimony with nickel–zirconia anode in solid oxide fuel cells (SOFCs) was studied, revealing that antimony interacts strongly with nickel, affecting the cell's performance and longevity (Marina et al., 2011).
Surface Segregation in Steels : Research on surface segregation of antimony on ferritic single crystals is significant for understanding temper embrittlement in steels containing nickel and chromium (Clauberg et al., 2000).
Catalyst Modification : Studies on the interaction of antimony with reduced supported nickel catalysts have implications for the passivation of metal contaminants in cracking catalysts (Dreiling & Schaffer, 1979).
Solubility in Alloys : The solubility of antimony in cobalt, nickel, and Co-Ni alloys was analyzed to understand the phase equilibria in these systems, which is crucial for metallurgical applications (Ishida et al., 1985).
Electrochemical and Structural Characterization : Nickel/zirconia solid oxide fuel cell anodes in coal gas containing antimony were characterized, providing insights into the durability and efficiency of these cells (Marina et al., 2011).
Safety And Hazards
According to its Safety Data Sheets, Antimony, compound with nickel (1:1) can be harmful if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing .
特性
IUPAC Name |
antimony;nickel(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPIWCJNMFOUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009934 | |
| Record name | Antimony, compdound with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.453 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel monoantimonide | |
CAS RN |
12035-52-8 | |
| Record name | Antimony, compd. with nickel (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with nickel (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compdound with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, compound with nickel (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



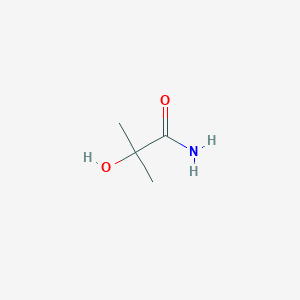
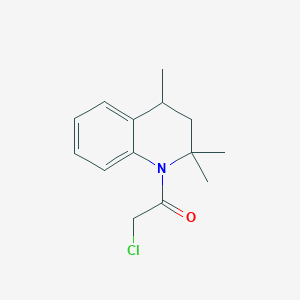
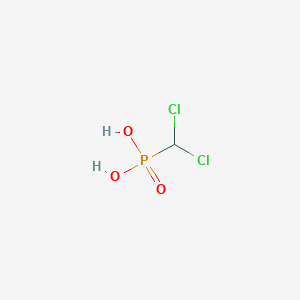
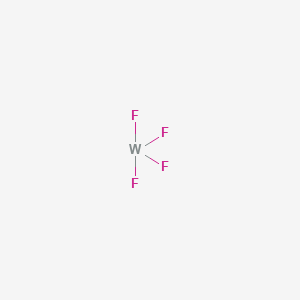

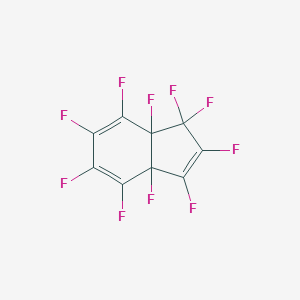
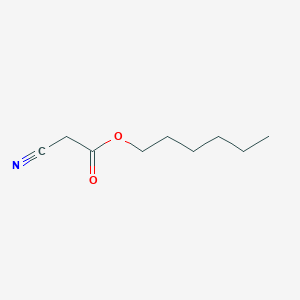
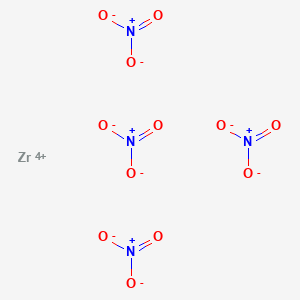
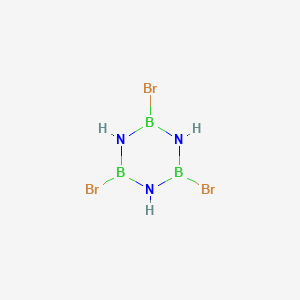
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

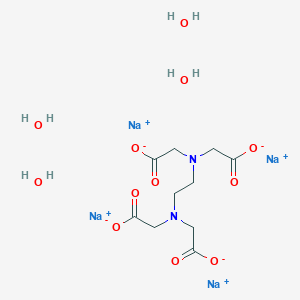
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
